molecular formula C30H33BrN2O4 B8461711 Ethyl 7-bromo-1-(2-morpholinoethyl)-3-(3-(naphthalen-1-yloxy)propyl)-1h-indole-2-carboxylate

Ethyl 7-bromo-1-(2-morpholinoethyl)-3-(3-(naphthalen-1-yloxy)propyl)-1h-indole-2-carboxylate

Cat. No. B8461711
M. Wt: 565.5 g/mol
InChI Key: KRFCAKFMIJOAHK-UHFFFAOYSA-N
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Patent
US09035047B2

Procedure details

To a mixture of EXAMPLE 77A (0.15 g) in THF (10 mL) was added 1M BH3.THF (1.8 mL). The mixture was stirred at room temperature for 16 hours, quenched with methanol (5 mL) and concentrated. The concentrate was dissolved in ethanol (40 mL) and treated with 12N HCl (0.5 mL). After stirring for three hours, the mixture was concentrated, and the concentrate was purified by preparative reverse phase HPLC (Zorbax SB, C-18, 30% to 100% acetonitrile/water/0.1% TFA).
Name
mixture
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[N:9]([CH2:11][C:12]([N:14]1[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1)=O)[C:8]([C:20]([O:22][CH2:23][CH3:24])=[O:21])=[C:7]2[CH2:25][CH2:26][CH2:27][O:28][C:29]1[C:38]2[C:33](=[CH:34][CH:35]=[CH:36][CH:37]=2)[CH:32]=[CH:31][CH:30]=1.B.C1COCC1>C1COCC1>[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:10]=1[N:9]([CH2:11][CH2:12][N:14]1[CH2:19][CH2:18][O:17][CH2:16][CH2:15]1)[C:8]([C:20]([O:22][CH2:23][CH3:24])=[O:21])=[C:7]2[CH2:25][CH2:26][CH2:27][O:28][C:29]1[C:38]2[C:33](=[CH:34][CH:35]=[CH:36][CH:37]=2)[CH:32]=[CH:31][CH:30]=1 |f:1.2|

Inputs

Step One
Name
mixture
Quantity
0.15 g
Type
reactant
Smiles
BrC=1C=CC=C2C(=C(N(C12)CC(=O)N1CCOCC1)C(=O)OCC)CCCOC1=CC=CC2=CC=CC=C12
Name
Quantity
1.8 mL
Type
reactant
Smiles
B.C1CCOC1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with methanol (5 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The concentrate was dissolved in ethanol (40 mL)
ADDITION
Type
ADDITION
Details
treated with 12N HCl (0.5 mL)
STIRRING
Type
STIRRING
Details
After stirring for three hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the concentrate was purified by preparative reverse phase HPLC (Zorbax SB, C-18, 30% to 100% acetonitrile/water/0.1% TFA)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
BrC=1C=CC=C2C(=C(N(C12)CCN1CCOCC1)C(=O)OCC)CCCOC1=CC=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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